(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Solid Phase Peptide Synthesis
Fmoc-protected amino acids, such as those derived from (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, are essential in solid phase peptide synthesis. These compounds allow for the sequential addition of amino acids to a growing peptide chain while protecting the amide bond from undesirable side reactions. For instance, Funakoshi et al. (1988) demonstrated the utility of a modified benzhydrylamine handle reagent for solid phase synthesis of peptide amides using the Fmoc method (Funakoshi et al., 1988).
Material Science and Nanotechnology
In the field of material science and nanotechnology, Fmoc-protected amino acids are used to create self-assembled structures with controlled morphologies. Kshtriya et al. (2021) reported the self-assembly of Fmoc variants of threonine and serine, demonstrating morphological transitions at the supramolecular level under different concentrations and temperatures (Kshtriya et al., 2021).
Enzyme-Activated Surfactants
Another application is in the development of enzyme-activated surfactants. Cousins et al. (2009) used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, which were converted into enzymatically activated surfactants for homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Synthesis of Oligomers
These compounds are also utilized in the synthesis of oligomers derived from sugar amino acids. Gregar and Gervay-Hague (2004) prepared N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, leading to the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Reversible Protecting Groups in Peptides
They serve as reversible protecting groups in peptide synthesis. Johnson et al. (1993) demonstrated their use in preventing interchain association during solid phase peptide synthesis (Johnson et al., 1993).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, environmental impact, and handling precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Please note that this is a general approach and the specific details would depend on the particular compound and the available research on it. It’s always recommended to consult with a subject matter expert or refer to peer-reviewed scientific literature for accurate and detailed information.
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)11-20(14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLMDOMRTRHLFX-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid |
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